molecular formula C19H15F4N3O2S B10912222 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B10912222
M. Wt: 425.4 g/mol
InChI Key: QOSLWYWLLHQDSV-YSURURNPSA-N
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Description

2,4-Dimethoxybenzaldehyde 1-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines several functional groups, including aldehyde, methoxy, fluorophenyl, trifluoromethyl, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxybenzaldehyde 1-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone typically involves multiple steps:

    Formation of 2,4-Dimethoxybenzaldehyde: This can be synthesized by the methoxylation of benzaldehyde using methanol and a suitable catalyst.

    Synthesis of Thiazole Derivative: The thiazole ring is formed by the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic conditions.

    Hydrazone Formation: The final step involves the condensation of 2,4-dimethoxybenzaldehyde with the thiazole derivative in the presence of hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2,4-dimethoxybenzaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the fluorophenyl ring can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation: 2,4-dimethoxybenzoic acid.

    Reduction: 4-amino-2,4-dimethoxybenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzaldehyde 1-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The presence of the thiazole ring and fluorinated phenyl group could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A simpler compound with similar functional groups but lacking the thiazole and fluorophenyl components.

    4-(Trifluoromethyl)thiazole: Contains the thiazole and trifluoromethyl groups but lacks the benzaldehyde and methoxy groups.

    4-Fluorophenylhydrazone: Contains the fluorophenyl and hydrazone groups but lacks the thiazole and methoxy groups.

Uniqueness

The uniqueness of 2,4-dimethoxybenzaldehyde 1-[5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15F4N3O2S

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C19H15F4N3O2S/c1-27-14-8-5-12(15(9-14)28-2)10-24-26-18-25-17(19(21,22)23)16(29-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,25,26)/b24-10+

InChI Key

QOSLWYWLLHQDSV-YSURURNPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=C(C=C3)F)C(F)(F)F)OC

Origin of Product

United States

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